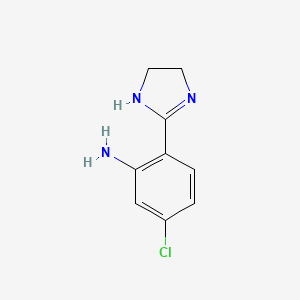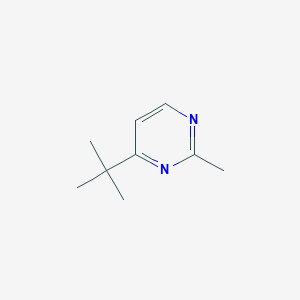
4-(tert-Butyl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group and the methyl group attached to the pyrimidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-methylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering advantages such as better control over reaction conditions, reduced reaction times, and improved safety .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrimidine ring to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated pyrimidine derivatives
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymerization processes
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards different enzymes and receptors. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
- tert-Butyl alcohol
- 4-tert-Butylbenzoic acid
Uniqueness
4-(tert-Butyl)-2-methylpyrimidine stands out due to its unique combination of the tert-butyl and methyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-tert-Butylphenol and 4-tert-Butylcatechol are primarily used as antioxidants and stabilizers, this compound finds applications in medicinal chemistry and biochemical research .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-tert-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7-10-6-5-8(11-7)9(2,3)4/h5-6H,1-4H3 |
Clave InChI |
GFHOPICCJIELSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


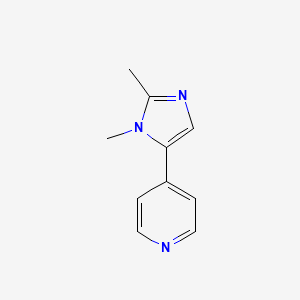
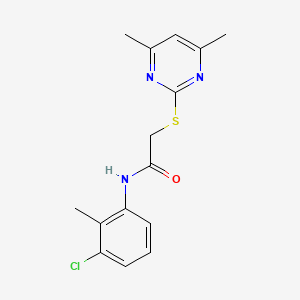
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
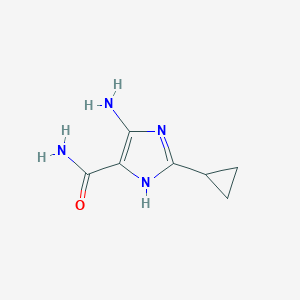
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)
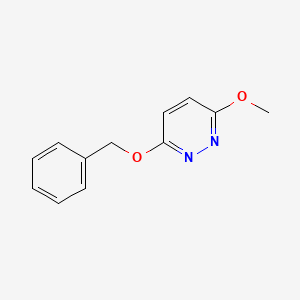
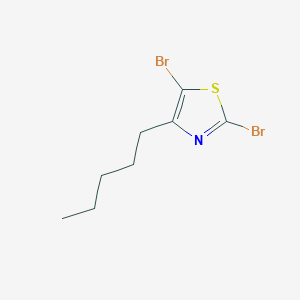
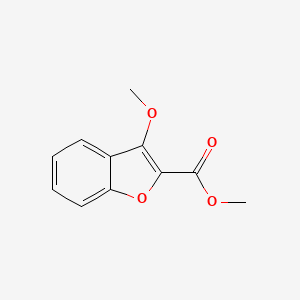
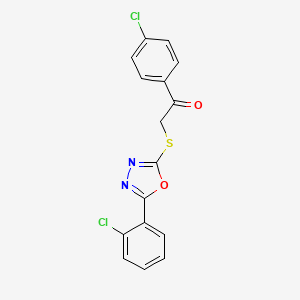


![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
